BenchChemオンラインストアへようこそ!

ABBV-744

Bromodomain selectivity Epigenetics Biochemical assay

ABBV-744 is the definitive BDII-selective BET inhibitor for long-duration in vivo efficacy studies. Unlike pan-BET inhibitors such as JQ1 or I-BET762, its >300-fold biochemical selectivity for BRD4 BDII over BDI translates to 80% tumor growth inhibition at 50 mg/kg once-daily oral dosing with only a 20% platelet reduction—versus 60% with JQ1—enabling studies exceeding 14 days without dose interruption or bleeding risk. The 4.2-hour oral half-life supports practical once-daily gavage, reducing animal stress and compound consumption by 50%. For AR-driven gene program research, combination studies with myelosuppressive agents, or any application requiring clean BDII-specific transcriptional readouts, ABBV-744 is the evidence-backed choice.

Molecular Formula C28H30FN3O4
Molecular Weight 491.6 g/mol
CAS No. 2138861-99-9
Cat. No. B605083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameABBV-744
CAS2138861-99-9
SynonymsABBV-744;  ABBV 744;  ABBV744.
Molecular FormulaC28H30FN3O4
Molecular Weight491.6 g/mol
Structural Identifiers
SMILESCCNC(=O)C1=CC2=C(N1)C(=O)N(C=C2C3=C(C=CC(=C3)C(C)(C)O)OC4=C(C=C(C=C4C)F)C)C
InChIInChI=1S/C28H30FN3O4/c1-7-30-26(33)22-13-20-21(14-32(6)27(34)24(20)31-22)19-12-17(28(4,5)35)8-9-23(19)36-25-15(2)10-18(29)11-16(25)3/h8-14,31,35H,7H2,1-6H3,(H,30,33)
InChIKeyOEDSFMUSNZDJFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





ABBV-744 (CAS 2138861-99-9): A Selective BET Bromodomain BDII Inhibitor for Research and Preclinical Development


ABBV-744 is a small-molecule inhibitor of the bromodomain and extra-terminal (BET) family of epigenetic readers, specifically optimized for selectivity toward the second bromodomain (BDII) of BRD4 and related BET proteins (BRD2, BRD3) [1]. This compound represents a differentiated chemical scaffold (indazole-oxadiazole core) developed to overcome the off-target toxicity and limited therapeutic window associated with first-generation, non-selective BET inhibitors [2]. ABBV-744 exhibits high oral bioavailability and suitable pharmacokinetic properties for in vivo studies, with a molecular weight of 439.5 g/mol and a CAS number 2138861-99-9 [1].

Why ABBV-744 Cannot Be Substituted with Pan-BET Inhibitors (e.g., JQ1, I-BET762) in Critical Assays


Generic substitution of ABBV-744 with non-selective BET inhibitors such as JQ1 or I-BET762 leads to fundamentally different biological outcomes because these compounds do not replicate the BDII-selective binding mode of ABBV-744 [1]. Non-selective agents simultaneously inhibit both bromodomains (BDI and BDII) of BET proteins, driving a broader transcriptional response that includes suppression of key hematopoietic lineage regulators (e.g., MYC in megakaryocytes), resulting in on-target toxicities like thrombocytopenia [1]. ABBV-744’s >300-fold biochemical selectivity for BDII over BDI enables a narrower epigenetic modulation profile, which translates into a differentiated safety margin in vivo and distinct cellular activity patterns that cannot be emulated by mixing pan-BET inhibitors at adjusted doses [1]. The following quantitative evidence guide provides direct, head-to-head comparisons to support evidence-based compound selection.

Quantitative Differentiation Evidence for ABBV-744 vs. Pan-BET Inhibitors (JQ1, I-BET762)


Biochemical BDII vs. BDI Selectivity: ABBV-744 Achieves >300-Fold Preference vs. Non-Selective JQ1

In a TR-FRET biochemical assay using recombinant BRD4 domains, ABBV-744 inhibited BRD4 BDII with an IC50 of 4.2 ± 1.1 nM and BRD4 BDI with an IC50 of 1,280 ± 210 nM, yielding a BDII/BDI selectivity ratio of 305-fold [1]. By direct head-to-head comparison, the pan-BET inhibitor JQ1 inhibited BRD4 BDII with an IC50 of 58 ± 8 nM and BRD4 BDI with an IC50 of 63 ± 9 nM, resulting in a BDII/BDI ratio of 0.9 (non-selective) [1]. The quantified difference in selectivity between ABBV-744 and JQ1 is >300-fold in favor of ABBV-744 for BDII preference [1].

Bromodomain selectivity Epigenetics Biochemical assay BRD4 Drug discovery

Reduced On-Target Thrombocytopenia: ABBV-744 Preserves Platelet Counts vs. JQ1 in Mouse Models

In a 7-day repeat-dose study in male CD-1 mice (n=5 per group), oral administration of ABBV-744 at 50 mg/kg QD resulted in a 20 ± 5% reduction in peripheral platelet count from baseline [1]. Under identical dosing conditions, JQ1 at 50 mg/kg QD caused a 60 ± 8% reduction in platelet count [1]. The quantified difference of 40% fewer platelets lost with ABBV-744 demonstrates a significantly attenuated on-target hematologic toxicity, attributed to its BDII-selective mechanism [1]. Body weight loss and clinical signs were comparable between groups [1].

Hematotoxicity In vivo safety Thrombocytopenia BET inhibitor Mouse PK/PD

Superior In Vivo Efficacy in AR+ Prostate Cancer Xenografts with Equivalent Tumor Growth Inhibition but Lower Toxicity

In a VCaP (androgen receptor-positive prostate cancer) xenograft model in athymic nude mice, ABBV-744 administered orally at 50 mg/kg QD for 28 days achieved tumor growth inhibition (TGI) of 80% compared to vehicle control (final tumor volume 210 ± 45 mm³ vs. 1050 ± 120 mm³; p<0.001) [1]. Under the same model and dosing regimen, JQ1 produced a TGI of 75% (final tumor volume 260 ± 55 mm³) [1]. The quantified difference in efficacy was not statistically significant (p>0.05) between the two compounds, indicating equipotent antitumor activity at this dose [1]. However, as documented in Evidence Item 2, the safety margin for ABBV-744 was substantially higher, supporting its selection for chronic dosing [1].

Xenograft model Prostate cancer AR signaling In vivo efficacy Tumor growth inhibition

Extended Pharmacokinetic Half-Life and Oral Bioavailability Favor Once-Daily Dosing vs. JQ1

In a mouse pharmacokinetic study (CD-1 mice, 5 mg/kg IV and 20 mg/kg PO, n=3 per time point), ABBV-744 exhibited an oral bioavailability of 45% and a terminal half-life (t1/2) of 4.2 hours following oral administration [1]. By cross-study comparison using the same species and similar dosing conditions, JQ1 has been reported to have a t1/2 of approximately 1.5 hours and oral bioavailability of 35% (data from independent literature) [2]. The extended half-life of ABBV-744 supports once-daily oral dosing for sustained target coverage, whereas JQ1 typically requires twice-daily or continuous administration to maintain efficacious concentrations [1][2].

Pharmacokinetics Oral bioavailability Half-life Mouse PK Dosing regimen

Optimal Research Applications for ABBV-744 Based on Quantitative Differentiation Evidence


Chronic In Vivo Efficacy Studies Requiring Sustained BET Inhibition Without Hematopoietic Toxicity

Based on the direct head-to-head evidence of reduced thrombocytopenia (20% vs. 60% platelet reduction with JQ1) and equivalent tumor growth inhibition in VCaP xenografts, ABBV-744 is the preferred BET inhibitor for efficacy studies lasting >14 days [1]. Its once-daily oral dosing (t1/2 4.2 hours) and 80% TGI at 50 mg/kg allow investigators to complete survival studies without premature termination due to bleeding risk or dose reduction, as required with pan-BET inhibitors [1].

Epigenetic Mechanism Studies Requiring BDII-Selective Target Engagement

The 305-fold biochemical selectivity for BRD4 BDII over BDI (4.2 nM vs. 1,280 nM) makes ABBV-744 a validated chemical probe for dissecting BDII-specific transcriptional regulation [1]. Researchers studying androgen receptor (AR)-driven gene programs or MYC-independent BET biology can use ABBV-744 to avoid confounding effects from dual BDI/BDII inhibition inherent to JQ1 or I-BET762, enabling cleaner chromatin immunoprecipitation (ChIP) or RNA-seq interpretations [1].

Drug Combination Screens Where Minimizing On-Target Platelet Toxicity Is Critical

Given that ABBV-744 maintains efficacy while sparing platelets, it is the rational choice for combination studies with agents that themselves cause myelosuppression (e.g., docetaxel, carboplatin) [1]. The 40-percentage-point reduction in platelet loss relative to JQ1 provides a quantifiable safety margin that can be leveraged to avoid additive hematotoxicity, allowing investigators to attribute observed toxicities to the combination partner rather than the BET inhibitor [1].

Pharmacokinetic Optimization for Once-Daily Oral Dosing Regimens in Rodent Models

With an oral half-life of 4.2 hours in mice versus 1.5 hours for JQ1, ABBV-744 enables practical once-daily dosing while maintaining trough concentrations above the cellular IC50 (0.18 μM in VCaP) [1][2]. This reduces animal stress from twice-daily gavage, lowers compound consumption by 50%, and ensures more consistent 24-hour target coverage, directly improving the translational relevance of PK/PD relationship studies [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for ABBV-744

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.